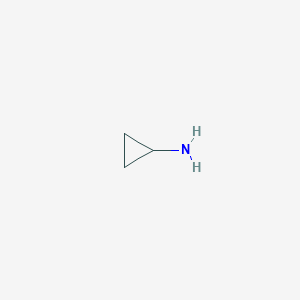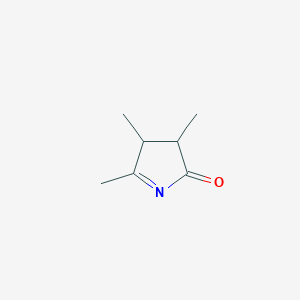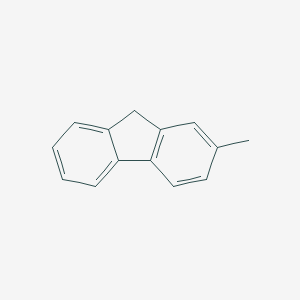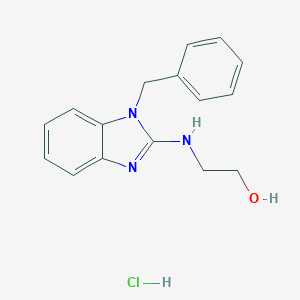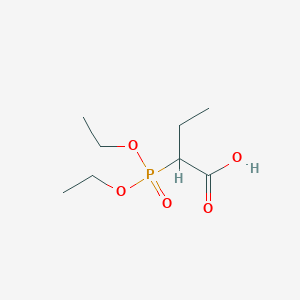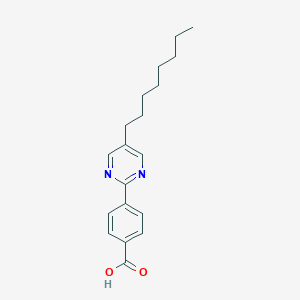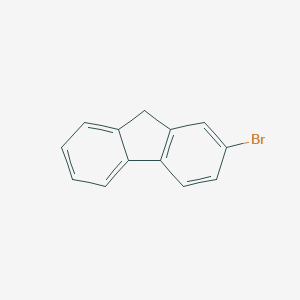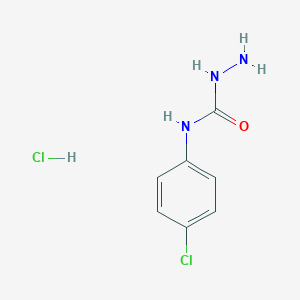
4-(4-Chlorophenyl)semicarbazide hydrochloride
Descripción general
Descripción
4-(4-Chlorophenyl)semicarbazide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O and an average mass of 222.072 Da . It is used in various applications, including as a reagent in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)semicarbazide hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)semicarbazide hydrochloride has a molecular weight of 222.07 g/mol. Additional physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Biochemistry
Application Summary
In biochemistry, this compound is utilized for proteomics research, particularly in the study of protein structure and function.
Methods of Application
The compound is often used as a reagent or building block in the synthesis of more complex molecules that interact with proteins. It may be involved in assays that measure protein activity or in the synthesis of inhibitors that modulate protein function.
Results and Outcomes
While specific quantitative data was not provided, the use of this compound in biochemistry has contributed to a deeper understanding of protein interactions and the development of potential therapeutic agents .
Pharmacology
Application Summary
Pharmacologically, “4-(4-Chlorophenyl)semicarbazide hydrochloride” is explored for its potential in drug discovery and development.
Methods of Application
It is used in the synthesis of novel compounds with potential pharmacological activities. These synthesized compounds are then subjected to various in vitro and in vivo assays to evaluate their therapeutic efficacy and safety.
Results and Outcomes
The synthesized compounds have shown promise in preliminary studies, but further research is needed to confirm their efficacy and safety profiles .
Environmental Science
Application Summary
In environmental science, this chemical is investigated for its impact on ecosystems and its role as an environmental pollutant.
Methods of Application
Environmental samples are analyzed for the presence of this compound using techniques like HPLC-MS/MS. Its toxicity and biodegradability are also studied.
Results and Outcomes
Findings suggest that “4-(4-Chlorophenyl)semicarbazide hydrochloride” can be an environmental pollutant with potential toxic effects on wildlife. Efforts are being made to understand its environmental fate and reduce its presence .
Analytical Chemistry
Application Summary
Analytical chemists use “4-(4-Chlorophenyl)semicarbazide hydrochloride” in the development of new analytical methods.
Methods of Application
It may be used as a standard or reference compound in the calibration of instruments and in the development of analytical procedures.
Results and Outcomes
The use of this compound has led to the refinement of analytical techniques, allowing for more accurate and sensitive detection of chemicals in various samples .
Materials Science
Application Summary
In materials science, the compound’s properties are harnessed to create new materials with specific characteristics.
Methods of Application
“4-(4-Chlorophenyl)semicarbazide hydrochloride” can be a precursor or a modifier in the synthesis of polymers and other materials designed for specific functions.
Results and Outcomes
Research is ongoing, with the potential to create materials with unique properties for industrial applications .
Medicinal Chemistry
Application Summary
Medicinal chemists are interested in this compound for its role in the synthesis of new medicinal agents.
Methods of Application
It serves as a building block in the creation of compounds with potential medicinal properties. These compounds are then tested for their biological activity against various targets.
Results and Outcomes
Some synthesized compounds have shown initial positive results in terms of biological activity, indicating potential for further medicinal chemistry exploration .
This analysis provides a snapshot of the diverse applications of “4-(4-Chlorophenyl)semicarbazide hydrochloride” across different scientific fields. Each application leverages the compound’s unique properties to advance research and development in its respective area.
Organic Synthesis
Application Summary
This compound is used in organic synthesis to create a diverse library of semicarbazides, which are valuable intermediates in the production of various organic molecules.
Methods of Application
A one-pot two-step approach is employed, involving the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine, followed by interaction with hydrazine to yield a semicarbazide .
Results and Outcomes
The method allows for the large-scale synthesis of 4-substituted semicarbazides with good yield and purity, contributing significantly to the field of organic synthesis .
Medicinal Compound Development
Application Summary
“4-(4-Chlorophenyl)semicarbazide hydrochloride” is instrumental in the development of new medicinal compounds, particularly in the synthesis of pyrazole derivatives.
Methods of Application
The compound reacts with acetylacetone to produce new pyrazole derivatives. This reaction is part of a broader study on the interaction of acetylacetone with semicarbazide and its derivatives .
Results and Outcomes
The newly synthesized pyrazole derivatives have been identified to possess high biological activity, indicating their potential use in pharmaceutical applications .
Advanced Pharmaceutical Intermediates
Application Summary
The compound serves as a precursor for the synthesis of advanced pharmaceutical intermediates, contributing to the creation of new drugs.
Methods of Application
An efficient protocol based on the deprotonation of benzaldehyde semicarbazone with NaNH2 is used to prepare semicarbazide derivatives, which are key intermediates in pharmaceutical synthesis .
Results and Outcomes
This new route has streamlined the production of 2-alkylsemicarbazides, enhancing the efficiency and diversity of pharmaceutical intermediates available for drug discovery .
These additional applications demonstrate the versatility of “4-(4-Chlorophenyl)semicarbazide hydrochloride” in various scientific domains, highlighting its importance in both fundamental research and practical applications.
Photovoltaic Research
Application Summary
This compound is used in the development of lead-free perovskite solar cells, specifically to suppress deep-level traps that hinder device efficiency and stability.
Methods of Application
Semicarbazide hydrochloride additives with a N–C=O functional group are introduced into the perovskite precursor to fabricate high-quality films with low concentrations of deep-level trap densities .
Results and Outcomes
The devices derived from this method show a peak efficiency of 10.9% with improved stability, maintaining almost 100% of their initial efficiencies after 100 hours under continuous AM1.5 illumination conditions .
Additive Manufacturing
Application Summary
“4-(4-Chlorophenyl)semicarbazide hydrochloride” is being researched as an additive in the manufacturing of tin-based perovskite films for solar cells.
Methods of Application
The compound is added to the perovskite film fabrication process to reduce deep-level trap state densities, which can improve the optoelectronic properties of the material .
Results and Outcomes
The additive approach has shown promise in enhancing the quality of tin perovskite films, leading to potential improvements in the performance of solar cells .
Safety And Hazards
Direcciones Futuras
Semicarbazide, a related compound, has been identified as an important environmental pollutant . To reduce its content in the environment, it is crucial to control the use of nitrofurazone, a banned drug . Additionally, more research is needed to supplement toxicity data and reveal its toxic mechanism .
Propiedades
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMEZGXXZCWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374058 | |
| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)semicarbazide hydrochloride | |
CAS RN |
124700-01-2 | |
| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124700-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



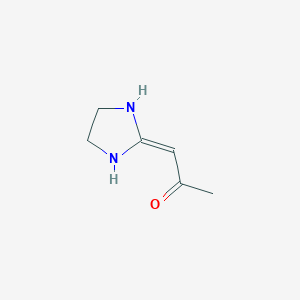
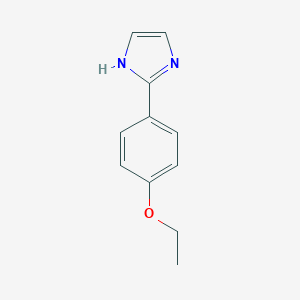
![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)


